(R)-N-Nitroso Anatabine is a tobacco-specific N-nitrosamine, a class of compounds recognized for their carcinogenic properties. It is derived from anatabine, a minor alkaloid found in tobacco. This compound has garnered attention due to its potential mutagenic effects and its role in tobacco-related cancers. The molecular formula for (R)-N-Nitroso Anatabine is CHNO, with a molecular weight of 193.24 g/mol .
(R)-N-Nitroso Anatabine is primarily sourced from tobacco products, where it forms as a result of the nitrosation of anatabine during the curing and smoking processes. Its presence in tobacco smoke and its metabolites have been studied extensively to understand their implications in cancer research .
The synthesis of (R)-N-Nitroso Anatabine typically involves the nitrosation of anatabine. This process can be achieved using nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions require careful control over temperature and pH to ensure selective formation of the nitroso compound .
The molecular structure of (R)-N-Nitroso Anatabine features a pyridine ring with a nitroso group attached to it. The structural representation can be described using the following:
The compound exhibits two nitrogen atoms within its structure, contributing to its reactivity and biological activity .
(R)-N-Nitroso Anatabine can participate in several chemical reactions:
The mechanism of action for (R)-N-Nitroso Anatabine involves its interaction with cellular pathways, particularly through activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are significant factors in cancer development .
(R)-N-Nitroso Anatabine is primarily used in scientific research:
Research continues to elucidate the full scope of its biological effects and potential clinical applications, particularly in understanding its role within tobacco-related health risks and carcinogenesis .
The chiral center at the 2'-position of N'-Nitrosoanatabine (NAT) necessitates advanced analytical techniques for enantiomeric resolution. Chiral stationary phase gas chromatography coupled with nitrosamine-selective detection has been successfully employed to separate (R)- and (S)-NAT enantiomers in tobacco matrices. This method revealed a consistent predominance of the (S)-enantiomer (82.6 ± 1.44%) in commercial tobacco products, indicating potential stereoselective formation mechanisms [1]. For synthetic NAT, high-performance liquid chromatography (HPLC) using ethanol/hexane mobile phases (80:20 v/v) without amine modifiers achieves baseline separation, overcoming challenges observed with diethylamine-containing solvents that cause peak coalescence [2] [6].
Absolute configuration assignment leverages Riguera’s NMR methodology with α-methoxyphenylacetic acid (MPA) derivatization. The sign distribution of ΔδH values (δR - δS) definitively distinguishes the (R)-enantiomer: Characteristic upfield shifts in protons adjacent to the chiral center confirm (R)-configuration, validated through synthetic standards of (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 with >95% purity [5] [6]. This approach provides critical reference data for detecting trace (R)-NAT in complex biological samples.
Table 1: Enantiomeric Distribution of NAT in Tobacco Products
Tobacco Product Type | (S)-NAT (%) | (R)-NAT (%) | Total NAT (ng/g) |
---|---|---|---|
Moist Snuff | 82.6 | 17.4 | 1,200–3,500* |
Chewing Tobacco | 81.9 | 18.1 | 950–2,800* |
Cigarette Tobacco | 83.2 | 16.8 | 1,500–4,200* |
*Estimated from mean distribution data [1]
Biological systems exhibit distinct responses to NAT enantiomers, driven by stereochemical recognition at molecular targets. The (S)-enantiomer demonstrates a precursor-product relationship with its alkaloid precursor anatabine during nitrosation, explaining its dominance in tobacco [1]. In contrast, (R)-NAT’s lower abundance may arise from non-enzymatic nitrosation kinetics favoring the (S)-configuration, though enzymatic pathways in mammalian systems remain unexplored.
Notably, (R)-anatabine (non-nitrosated) shows unique bioactivity profiles, activating the NRF2 antioxidant pathway—a mechanism not observed with the (S)-enantiomer. This induces downstream cytoprotective effects, including upregulation of heme oxygenase-1 (HMOX1) and suppression of pro-inflammatory cytokines [4]. Whether this stereodivergence extends to (R)-NAT requires verification, but structural similarities suggest potential mechanistic differences in receptor binding or metabolic processing compared to (S)-NAT. Electronic cigarette studies further indicate that aerosolization does not alter NAT stereochemistry: Transfer efficiency from liquid to aerosol is identical for both enantiomers (r = 0.83, p < 0.001), implying no heat-induced racemization during vaping [3].
Metabolic activation of NAT enantiomers involves cytochrome P450 (CYP)-mediated α-hydroxylation, generating reactive diazonium ions that form DNA adducts. Preliminary evidence indicates stereoselective metabolism: (R)-NAT exhibits slower hepatic clearance in vitro compared to (S)-NAT, potentially due to differential binding orientations in CYP2A6 and CYP2E1 active sites. Molecular modeling reveals tighter binding of (S)-NAT in CYP2A6 via hydrogen bonding with Asn297, facilitating Cα-hydroxylation [1] [5].
The deuterated analog (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 enables tracing of stereospecific metabolites. Isotope labeling studies confirm that both enantiomers generate 3-pyridyldiazohydroxide as a common electrophilic intermediate, but (R)-NAT yields significantly higher levels of 2'-deoxyadenosine adducts in in vitro plasmid systems (1.7-fold increase vs. (S)-NAT). This suggests altered reactivity of the R-enantiomer-derived diazonium species, possibly due to steric effects during DNA intercalation [5].
Table 2: Comparative Metabolic Activation of NAT Enantiomers
Parameter | (R)-NAT | (S)-NAT | Analytical Method |
---|---|---|---|
CYP2A6 Km (μM) | 38.2 ± 4.1 | 22.7 ± 3.3 | LC-MS/MS metabolite profiling |
DNA Adduct Formation (REL) | 1.70 ± 0.15 | 1.00 (Reference) | ³²P-Postlabeling |
Half-life (pH 7.0) | 42 min | 37 min | Chiral HPLC-UV |
Environmental nitrosation conditions also influence stereochemistry: Nitrosation of racemic anatabine at physiological pH (7.0) produces >99% (S)-NAT, whereas acidic conditions (pH 3.0) yield racemic mixtures. This implies that gastric nitrosation of ingested anatabine may generate both enantiomers, while endogenous formation in tissues favors (S)-NAT [1] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2